molecular formula C9H12BrNO B13597180 1-Amino-3-(4-bromophenyl)propan-2-ol

1-Amino-3-(4-bromophenyl)propan-2-ol

Cat. No.: B13597180
M. Wt: 230.10 g/mol
InChI Key: GEABFJLFRHIOOD-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(4-bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-bromophenyl)propan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group yields an amine .

Scientific Research Applications

1-Amino-3-(4-bromophenyl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-amino-3-(4-bromophenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also participate in halogen bonding, further affecting molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(4-bromophenyl)propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-amino-3-(4-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2

InChI Key

GEABFJLFRHIOOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN)O)Br

Origin of Product

United States

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